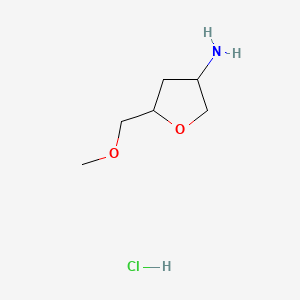![molecular formula C8H18ClN3O B13576473 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
化学反応の分析
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
科学的研究の応用
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .
類似化合物との比較
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-[3-(dimethylamino)propyl]imidazolidin-2-onehydrochloride: This compound has an additional methyl group on the amino moiety, which can affect its reactivity and interactions.
1-Methyl-3-[3-(ethylamino)propyl]imidazolidin-2-onehydrochloride: The presence of an ethyl group instead of a methyl group can lead to differences in steric hindrance and chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .
特性
分子式 |
C8H18ClN3O |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-4-3-5-11-7-6-10(2)8(11)12;/h9H,3-7H2,1-2H3;1H |
InChIキー |
NTFCLZPZIHNZTI-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1CCN(C1=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


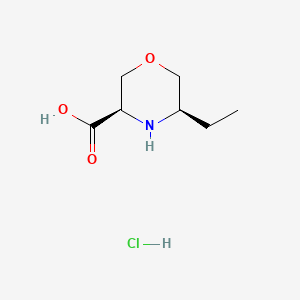
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
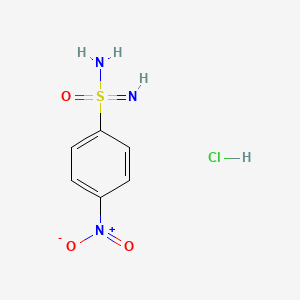
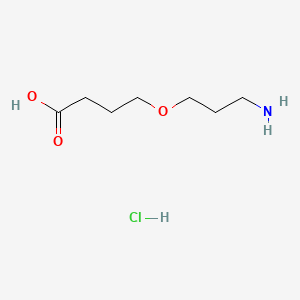
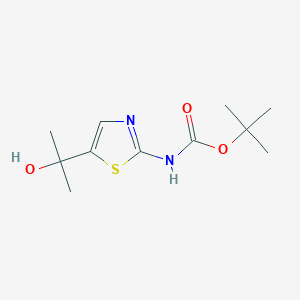



![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)
